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Compound of Interest

Compound Name:
4,4-Dimethyl-cyclohexanone-

2,2,6,6-d4

CAS No.: 418866-12-0

Cat. No.: B1145211 Get Quote

High-Purity Deuterated Isotopolog for Mechanistic Profiling and Quantitation

Executive Summary
4,4-Dimethylcyclohexanone-2,2,6,6-d4 (CAS: 41866-12-0) is a specialized stable isotope-

labeled building block used critically in pharmaceutical research. Distinguished by the

substitution of four alpha-protons with deuterium, this compound serves as a "silent" NMR

standard and a kinetic probe for reactions involving enolization. Its gem-dimethyl substitution at

the C4 position provides unique steric protection, preventing beta-elimination side reactions

often seen in linear ketone labeling. This guide details its physicochemical properties, synthesis

via thermodynamic exchange, and applications in Kinetic Isotope Effect (KIE) studies.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
The introduction of deuterium at the thermodynamically active alpha-positions (C2 and C6)

alters the vibrational frequency of the C-H bonds (lowering the zero-point energy) without

significantly changing the steric environment.

Table 1: Physicochemical Profile
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Property Specification

Chemical Name 4,4-Dimethylcyclohexanone-2,2,6,6-d4

CAS Number 41866-12-0

Molecular Formula C₈H₁₀D₄O

Molecular Weight
130.22 g/mol (Calculated based on D

enrichment)

Parent Compound MW 126.20 g/mol

Appearance White to off-white low-melting solid or semi-solid

Melting Point 40–44 °C (Parent: 41–45 °C)

Isotopic Purity Typically ≥ 98 atom % D

Solubility
Soluble in CDCl₃, DMSO-d₆, Methanol-d₄;

Insoluble in water

Storage
Hygroscopic; Store at -20°C under inert

atmosphere (N₂/Ar)

Synthesis & Manufacturing Methodology
The synthesis of 4,4-Dimethylcyclohexanone-2,2,6,6-d4 is driven by thermodynamic H/D

exchange. Unlike kinetic deprotonation (which requires LDA at -78°C), this process utilizes the

reversible formation of the enolate in the presence of a deuterium source (D₂O) and a base

catalyst.

Mechanism of Action
The 4,4-dimethyl substitution is critical here. In unsubstituted cyclohexanones, harsh basic

conditions can lead to aldol condensations. The gem-dimethyl group at C4 sterically hinders

the carbonyl, reducing self-condensation rates while allowing the smaller deuterium atoms to

exchange at the alpha positions.

DOT Diagram: Synthesis Workflow
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Figure 1: Base-catalyzed thermodynamic exchange mechanism converting protium to

deuterium at alpha-carbon positions.

Detailed Protocol: Base-Catalyzed Exchange
Objective: Achieve >98% D-incorporation at C2/C6 positions.

Reagent Prep: Dissolve 4,4-dimethylcyclohexanone (10 mmol) in 1,4-dioxane (solvent) to

ensure solubility.

Exchange Phase: Add D₂O (50 mmol, 5 eq) and anhydrous K₂CO₃ (0.5 eq).

Reflux: Heat the mixture to 80°C for 12 hours. The basic conditions facilitate the formation of

the enolate, which is reprotonated by D₂O.

Workup 1: Cool to RT. Extract with Et₂O. Dry organic layer over Na₂SO₄ and concentrate.[1]

Iterative Exchange: Analyze by ¹H NMR. If alpha-proton signal persists, repeat steps 2-4 with

fresh D₂O. Note: Usually 2-3 cycles are required to overcome the statistical equilibrium.

Purification: Final purification via sublimation or recrystallization from pentane (if solid) to

remove trace water.

Spectral Characterization
The deuteration of the alpha-positions results in distinct spectral silencing in Proton NMR and

mass shifts in MS, making this compound an ideal internal standard.

Nuclear Magnetic Resonance (¹H NMR)
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Parent Compound (4255-62-3):

δ 2.35 ppm (t, 4H): Alpha-protons (C2, C6).

δ 1.60 ppm (t, 4H): Beta-protons (C3, C5).

δ 1.05 ppm (s, 6H): Methyl groups.

Deuterated Analog (d4):

δ 2.35 ppm:SILENT (Signal disappears completely).

δ 1.60 ppm: Becomes a Singlet (s, 4H). The triplet splitting is lost because the neighboring

coupling partners (alpha-protons) are removed.

δ 1.05 ppm: Singlet (s, 6H) remains unchanged.

Mass Spectrometry[9]
Parent: Base peak at m/z 126.[1]

d4 Analog: Base peak shifts to m/z 130.

Fragmentation: The McLafferty rearrangement and alpha-cleavage pathways will show mass

shifts corresponding to the retention of deuterium, aiding in fragmentation mechanism

studies.

Applications in Drug Development[3][11][12][13][14]
A. Kinetic Isotope Effect (KIE) Studies
This compound is essential for determining the rate-determining step (RDS) in reactions

involving the carbonyl alpha-position (e.g., halogenation, alkylation, or metabolic oxidation).

Primary KIE (kH/kD > 2): Indicates C-H bond breaking at the alpha-position is the RDS.

Secondary KIE: Probes hybridization changes (sp³ to sp²) during the transition state.

B. Metabolic Stability Profiling
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While the alpha-protons of ketones are exchangeable in vivo, the gem-dimethyl group blocks

beta-oxidation. Using the d4-analog allows researchers to differentiate between metabolic

clearance via alpha-hydroxylation (which would remove D) versus ring oxidation at distal sites.

DOT Diagram: KIE Experimental Logic
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Figure 2: Decision tree for interpreting Kinetic Isotope Effects using 4,4-

dimethylcyclohexanone-d4.

Handling: The Back-Exchange Risk
Critical Warning: Alpha-deuterated ketones are susceptible to back-exchange if exposed to

protic solvents (H₂O, MeOH, EtOH) containing even trace amounts of acid or base.
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Storage & Handling Protocol
Solvent Choice: Always use aprotic solvents (DCM, THF, Acetonitrile) for reactions.

NMR Analysis: Use CDCl₃ or DMSO-d₆. Avoid CD₃OD (Methanol-d₄) unless it is 100%

isotopic purity, as the labile deuterium in the solvent can exchange with the substrate,

complicating integration.

Storage: Store under Argon at -20°C. Moisture in the air can catalyze H/D exchange over

long periods, degrading isotopic purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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